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Benzene, (1,1,4,6,6-pentamethylheptyl)-

Cat. No.: B13936254
CAS No.: 55134-07-1
M. Wt: 246.4 g/mol
InChI Key: UTXRCLGZQJOBBN-UHFFFAOYSA-N
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Description

Historical Development and Discovery Trajectories within Highly Branched Alkylbenzene Chemistry

While specific details regarding the initial discovery and synthesis of Benzene (B151609), (1,1,4,6,6-pentamethylheptyl)- are not extensively documented in readily available literature, its origins are intrinsically linked to the broader history of highly branched alkylbenzenes. This class of compounds gained prominence in the mid-20th century, primarily for their application in the production of branched alkylbenzene sulfonate (BAS) detergents. The synthesis of these molecules was largely driven by the development of the Friedel-Crafts alkylation reaction, discovered in 1877 by Charles Friedel and James Crafts. lumenlearning.comlibretexts.org This reaction provided a versatile method for attaching alkyl chains to a benzene ring. mt.commt.com

The period from the 1950s to the early 1960s saw the widespread use of highly branched alkylbenzenes, such as those derived from propylene (B89431) tetramer, in the detergent industry due to their excellent cleaning properties and cost-effectiveness. However, the very feature that made them effective—their highly branched structure—also rendered them resistant to biodegradation, leading to significant environmental concerns such as the formation of persistent foam in waterways. nih.gov This ultimately led to a shift in the detergent industry towards the production of more biodegradable linear alkylbenzenes (LABs) in the mid-1960s. nih.govwikipedia.org Despite this shift, the study of highly branched alkylbenzenes continues to be relevant for understanding structure-property relationships and for certain specialized applications.

Systematic Nomenclature and Advanced Structural Representation

The systematic name of the compound, Benzene, (1,1,4,6,6-pentamethylheptyl)-, is determined by the nomenclature rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The name indicates a benzene ring substituted with a highly branched alkyl group. The substituent is a heptyl chain, meaning it has seven carbon atoms in its longest chain. The prefix "pentamethyl" signifies the presence of five methyl groups attached to this heptyl chain at positions 1, 1, 4, 6, and 6.

Table 1: Compound Identification

Identifier Value
Systematic Name Benzene, (1,1,4,6,6-pentamethylheptyl)-
CAS Number 55134-07-1

| Molecular Formula | C18H30 |

The structural representation of Benzene, (1,1,4,6,6-pentamethylheptyl)- reveals a benzene ring bonded to a tertiary carbon of the alkyl side chain. This attachment point at the first carbon of the heptyl chain, which itself is bonded to two other methyl groups, contributes to the steric bulk of the substituent.

Significance within Modern Organic Chemistry and Related Disciplines

The significance of Benzene, (1,1,4,6,6-pentamethylheptyl)- and other highly branched alkylbenzenes in modern organic chemistry lies in several areas. Historically, they were pivotal in the development of the synthetic detergent industry, which spurred extensive research into sulfonation and the properties of surfactants. wikipedia.org

From a synthetic perspective, the preparation of such molecules via Friedel-Crafts alkylation continues to be a classic example of electrophilic aromatic substitution. mt.com However, the reaction is known to have limitations, including the potential for carbocation rearrangements and polyalkylation, which can affect the yield and purity of the desired product. lumenlearning.comlibretexts.org The study of these reactions has contributed to a deeper understanding of reaction mechanisms and the development of more selective catalysts.

In related disciplines, branched alkylbenzenes find use in applications beyond detergents. They can serve as intermediates in the synthesis of specialty chemicals and as components in lubricant and fuel additive formulations. ilco-chemie.de Their sulfonated derivatives, while less biodegradable than their linear counterparts, may still be used in specific industrial applications where their unique properties are required. minglanchem.com

Scope and Objectives of the Comprehensive Research Compendium on the Chemical Compound

This compendium aims to provide a focused and scientifically rigorous overview of Benzene, (1,1,4,6,6-pentamethylheptyl)-. The primary objectives are:

To place the compound within the historical context of highly branched alkylbenzene chemistry.

To provide a clear and accurate description of its systematic nomenclature and structural features.

To elucidate its significance and role within the broader landscape of organic chemistry and its applications.

By adhering to these objectives, this article serves as a foundational resource for understanding this specific highly branched alkylbenzene.

Table 2: List of Compound Names

Compound Name
Benzene, (1,1,4,6,6-pentamethylheptyl)-
Benzene

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30 B13936254 Benzene, (1,1,4,6,6-pentamethylheptyl)- CAS No. 55134-07-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55134-07-1

Molecular Formula

C18H30

Molecular Weight

246.4 g/mol

IUPAC Name

2,5,7,7-tetramethyloctan-2-ylbenzene

InChI

InChI=1S/C18H30/c1-15(14-17(2,3)4)12-13-18(5,6)16-10-8-7-9-11-16/h7-11,15H,12-14H2,1-6H3

InChI Key

UTXRCLGZQJOBBN-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)(C)C1=CC=CC=C1)CC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Preparative Strategies for Benzene, 1,1,4,6,6 Pentamethylheptyl

Precursor Synthesis and Derivatization Techniques

Successful synthesis hinges on the efficient preparation of the constituent parts: the bulky (1,1,4,6,6-pentamethylheptyl) moiety, which will act as the electrophile, and the benzene (B151609) core, the nucleophile in the key alkylation step.

The (1,1,4,6,6-pentamethylheptyl) group is a sterically hindered, tertiary alkyl chain. Its synthesis requires a multi-step process to assemble the carbon skeleton and introduce a functional group suitable for alkylation, typically a halide. A plausible route involves Grignard reactions to form a tertiary alcohol, which is subsequently converted to the corresponding alkyl halide.

A potential pathway could start from the commercially available 2,4,4-trimethyl-1-pentene. Hydrobromination of this alkene would yield 1-bromo-2,4,4-trimethylpentane. This alkyl halide can then be converted into a Grignard reagent by reacting it with magnesium metal. Subsequent reaction of this Grignard reagent with acetone (B3395972) would produce the tertiary alcohol, 2,4,6,6-tetramethyl-2-heptanol. Finally, treatment of this alcohol with a hydrohalic acid, such as concentrated hydrochloric acid, would yield the tertiary alkyl chloride, 1-chloro-1,1,4,6,6-pentamethylheptane, the key precursor for the Friedel-Crafts reaction.

For the purpose of Friedel-Crafts alkylation, the benzene core does not require extensive functionalization. saskoer.ca The reaction works best with activated or un-substituted aromatic rings. The primary consideration is ensuring the benzene ring is not deactivated by the presence of strongly electron-withdrawing groups (e.g., -NO₂, -SO₃H, carbonyl groups), as these inhibit the electrophilic aromatic substitution mechanism. libretexts.orgpharmaguideline.com Furthermore, substituents with lone pairs, such as amino groups (-NH₂), can react with the Lewis acid catalyst, deactivating it and preventing the reaction from proceeding. saskoer.calibretexts.org Therefore, using pure benzene as the starting material is the most direct and effective strategy.

Primary Synthetic Routes to Benzene, (1,1,4,6,6-pentamethylheptyl)-

The principal method for attaching the pre-formed alkyl side chain to the benzene ring is the Friedel-Crafts alkylation, a reaction developed by Charles Friedel and James Crafts in 1877. lumenlearning.comwikipedia.org

The Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, where the alkyl group acts as the electrophile that replaces a hydrogen atom on the benzene ring. mt.commt.com The reaction is catalyzed by a Lewis acid, which assists in the formation of a carbocation or a carbocation-like complex from the alkyl halide precursor. pharmaguideline.comwikipedia.org The benzene ring's π-electrons then attack this electrophile, forming a resonance-stabilized intermediate (an arenium ion), which subsequently loses a proton to restore aromaticity and yield the final product. libretexts.orgmt.com

A strong Lewis acid is essential to generate the highly reactive electrophile from the alkyl halide. wikipedia.org Aluminum trichloride (B1173362) (AlCl₃) is a common and effective catalyst for this transformation, though other Lewis acids can also be employed. lumenlearning.comnih.gov The catalyst polarizes the carbon-halogen bond of the alkyl halide, facilitating its cleavage to form a carbocation. mt.comstackexchange.com In the case of a tertiary alkyl halide like 1-chloro-1,1,4,6,6-pentamethylheptane, the formation of a relatively stable tertiary carbocation is highly favored. mt.com

Reaction conditions must be carefully controlled. The reaction is typically carried out in an inert solvent at low temperatures to minimize side reactions. An excess of the aromatic compound is often used to reduce the likelihood of polyalkylation, where the product, being more reactive than the starting material, undergoes further alkylation. pharmaguideline.comlumenlearning.com

Interactive Table 1: Comparison of Common Lewis Acid Catalysts

Catalyst Relative Activity Typical Applications Notes
AlCl₃ Very High General purpose, highly effective for alkyl and acyl halides. lumenlearning.com Most commonly used; can be required in stoichiometric amounts for acylations. wikipedia.org
FeCl₃ High Often used with alkyl chlorides and bromides. pharmaguideline.com A slightly milder and less expensive alternative to AlCl₃.
SbCl₅ Very High Used for highly reactive systems. lumenlearning.com A very strong Lewis acid.
BF₃ Moderate Often used with alcohols and alkenes as alkylating agents. lumenlearning.comnih.gov A versatile catalyst, often used as a gas or in etherate form.

A significant limitation of Friedel-Crafts alkylation is the propensity of the intermediate carbocation to rearrange to a more stable form. libretexts.orglibretexts.org Rearrangements typically occur via 1,2-hydride or 1,2-alkyl shifts, converting less stable primary or secondary carbocations into more stable secondary or tertiary ones. stackexchange.com

The primary control strategy for synthesizing Benzene, (1,1,4,6,6-pentamethylheptyl)- is to use a precursor that directly generates the desired tertiary carbocation. By using a tertiary alkyl halide such as 1-chloro-1,1,4,6,6-pentamethylheptane, the initial carbocation formed is the (1,1,4,6,6-pentamethylheptyl) cation. As this is already a tertiary carbocation, it is relatively stable and has a low tendency to undergo further skeletal rearrangement. khanacademy.org This approach effectively bypasses the common rearrangement issues seen with primary or long-chain secondary alkyl halides. libretexts.org While rearrangement is minimized, other side reactions like fragmentation of the bulky carbocation or polymerization can still occur, necessitating careful control of temperature and reaction time. An alternative that completely avoids rearrangement is the Friedel-Crafts acylation followed by reduction, though this adds steps to the synthesis. organic-chemistry.org

Interactive Table 2: Carbocation Stability and Rearrangement

Carbocation Type Relative Stability Propensity to Rearrange Example Precursor Expected Product with Benzene
Primary (e.g., n-propyl) Low High 1-chloropropane Isopropylbenzene (rearranged product). stackexchange.com
Secondary (e.g., isobutyl) Medium High 1-chloro-2-methylpropane tert-Butylbenzene (rearranged product).
Tertiary (e.g., tert-butyl) High Low 2-chloro-2-methylpropane tert-Butylbenzene (direct product). libretexts.org

Alternative Carbon-Carbon Bond Formation Methodologies

While classical Friedel-Crafts alkylation is a common method for synthesizing alkylbenzenes, its application to sterically demanding structures like Benzene, (1,1,4,6,6-pentamethylheptyl)- is often limited by issues such as carbocation rearrangements and low yields. Consequently, alternative carbon-carbon bond formation strategies, particularly transition-metal-catalyzed cross-coupling reactions, offer more controlled and efficient pathways.

Cross-coupling reactions have become powerful tools for the formation of carbon-carbon bonds, including the C(sp²)-C(sp³) linkage necessary for the synthesis of alkylbenzenes.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. For the synthesis of Benzene, (1,1,4,6,6-pentamethylheptyl)-, this would entail the reaction of a phenyl Grignard reagent with a 1-halo-1,1,4,6,6-pentamethylheptane or, more challenging, the generation of the sterically hindered 1,1,4,6,6-pentamethylheptylmagnesium halide for coupling with a halobenzene. Nickel-catalyzed Kumada cross-coupling has shown success in reactions involving tertiary alkyl nucleophiles and aryl bromides, which is pertinent to the synthesis of molecules with quaternary carbon centers attached to an aromatic ring. nih.gov The use of N-heterocyclic carbene (NHC) ligands has been reported to facilitate such challenging couplings. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent in place of a Grignard reagent, offering greater functional group tolerance and often milder reaction conditions. The synthesis of the target molecule could be envisioned through the palladium- or nickel-catalyzed coupling of an aryl halide with a pre-formed 1,1,4,6,6-pentamethylheptylzinc halide. The development of specialized biaryldialkylphosphine ligands, such as CPhos, has been shown to effectively promote the Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides, suppressing undesired side reactions like β-hydride elimination. mit.edunih.gov This suggests that with appropriate ligand design, this methodology could be extended to tertiary alkylzinc reagents.

Suzuki-Miyaura Coupling: This versatile cross-coupling reaction employs an organoboron reagent, which is typically stable to air and moisture. The synthesis of Benzene, (1,1,4,6,6-pentamethylheptyl)- via this method would involve the coupling of an arylboronic acid or ester with a 1-halo-1,1,4,6,6-pentamethylheptane. While C(sp³)-C(sp²) Suzuki-Miyaura couplings are well-established, their application with sterically demanding tertiary alkylboron reagents remains a significant challenge due to slow transmetalation and potential β-hydride elimination. researchgate.net Recent advancements have focused on the development of highly active catalyst systems to overcome these limitations. acs.org

The choice of catalyst and ligand is crucial in these reactions to accommodate the steric bulk of the 1,1,4,6,6-pentamethylheptyl group. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes are often employed to promote the desired bond formation and prevent side reactions.

Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of Sterically Hindered Alkylbenzenes

ReactionOrganometallic ReagentCatalystKey AdvantagesPotential Challenges for Bulky Substrates
Kumada Grignard (R-MgX)Ni or PdHigh reactivity of Grignard reagent.Functional group intolerance, difficulty in forming sterically hindered Grignard reagents.
Negishi Organozinc (R-ZnX)Ni or PdGood functional group tolerance, milder conditions.Sensitivity of organozinc reagents to air and moisture, steric hindrance can slow transmetalation.
Suzuki-Miyaura Organoboron (R-B(OR)₂)PdStability of organoboron reagents.Slow transmetalation and β-hydride elimination with bulky alkyl groups.

The direct alkylation of benzene using a pre-formed organometallic reagent of the bulky alkyl group is another plausible synthetic route. The formation of a Grignard reagent from a sterically hindered tertiary alkyl halide like 1-halo-1,1,4,6,6-pentamethylheptane can be challenging. The reaction of magnesium metal with the alkyl halide in an etheral solvent is the standard procedure for Grignard reagent formation. leah4sci.com However, for tertiary halides, side reactions such as elimination can be competitive.

Once formed, the 1,1,4,6,6-pentamethylheptylmagnesium halide could theoretically act as a nucleophile in a reaction with a suitable benzene derivative. However, direct nucleophilic aromatic substitution on benzene is generally not feasible. A more viable approach is the cross-coupling of the Grignard reagent with a halobenzene, as described in the Kumada coupling section.

A study on the nickel-catalyzed Kumada cross-coupling of tertiary alkylmagnesium halides with aryl bromides demonstrated the feasibility of forming aryl-substituted quaternary centers with minimal isomerization. nih.gov This suggests that a Grignard-based approach, when coupled with an appropriate transition metal catalyst, could be a viable strategy for the synthesis of Benzene, (1,1,4,6,6-pentamethylheptyl)-.

Optimization of Reaction Parameters for Yield and Selectivity Enhancement

To maximize the yield and selectivity in the synthesis of Benzene, (1,1,4,6,6-pentamethylheptyl)-, careful optimization of various reaction parameters is essential, regardless of the chosen synthetic methodology.

For cross-coupling reactions , key parameters to optimize include:

Catalyst and Ligand: The choice of the metal center (e.g., palladium or nickel) and the ligand is critical. For sterically demanding substrates, bulky and electron-donating ligands are often preferred to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov For instance, in Ni-catalyzed Kumada couplings of tertiary alkyl Grignards, N-heterocyclic carbene (NHC) ligands have proven effective. nih.gov

Solvent: The solvent can significantly influence the solubility of reactants and the stability of catalytic intermediates. Aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are commonly used.

Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting decomposition or side reactions. In some nickel-catalyzed couplings of tertiary alkyl nucleophiles, lower temperatures (e.g., -10 °C) have been found to improve the ratio of the desired product to isomerization byproducts. nih.gov

Base (for Suzuki-Miyaura): The choice and stoichiometry of the base are crucial for the activation of the organoboron species.

In the case of a potential Friedel-Crafts alkylation approach, which is challenging for this target molecule, optimization would focus on:

Lewis Acid Catalyst: The type and amount of Lewis acid (e.g., AlCl₃, FeCl₃) can influence the reaction rate and the extent of side reactions.

Reactant Ratio: To minimize polyalkylation, a large excess of benzene is typically used. libretexts.org

Temperature: Lower temperatures are generally favored to reduce the likelihood of carbocation rearrangements and polyalkylation.

Table 2: Key Optimization Parameters for Different Synthetic Routes

Synthetic RouteParameterConsiderations for Benzene, (1,1,4,6,6-pentamethylheptyl)-
Cross-Coupling Catalyst/LigandBulky, electron-rich ligands to accommodate steric hindrance.
SolventAprotic solvents like THF or toluene.
TemperatureOften lower temperatures to improve selectivity.
Friedel-Crafts Alkylation Lewis AcidCareful selection of catalyst and stoichiometry to control reactivity.
Reactant RatioLarge excess of benzene to suppress polyalkylation.
TemperatureLower temperatures to minimize rearrangements and side reactions.

Advanced Purification and Isolation Techniques for High Purity Product

The purification of Benzene, (1,1,4,6,6-pentamethylheptyl)- to a high degree of purity is a critical step, given its nonpolar nature and likely high boiling point. Standard purification techniques may need to be adapted to effectively remove starting materials, catalysts, and any isomeric byproducts.

Chromatography:

Column Chromatography: For the purification of nonpolar compounds, normal-phase column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a common technique. A nonpolar eluent system, such as hexanes or a mixture of hexanes and a slightly more polar solvent like dichloromethane, would likely be employed.

Preparative Gas Chromatography (pGC): For volatile and thermally stable compounds, pGC can be a powerful tool for obtaining very high purity material. oup.comresearchgate.net Given the likely high boiling point of the target molecule, this would require a system capable of operating at elevated temperatures.

Distillation:

Vacuum Distillation: Due to the expected high boiling point of Benzene, (1,1,4,6,6-pentamethylheptyl)-, distillation at atmospheric pressure would likely lead to decomposition. Vacuum distillation is the preferred method for purifying high-boiling liquids, as it allows for distillation at significantly lower temperatures. rochester.eduwikipedia.org

Fractional Distillation: If the crude product contains isomers with close boiling points, fractional distillation under vacuum may be necessary to achieve effective separation. This technique utilizes a fractionating column to provide multiple theoretical plates for separation.

Recrystallization: While typically used for solid compounds, if the target molecule is a solid at room temperature or can be induced to crystallize from a suitable solvent at low temperatures, recrystallization could be an effective purification method. The choice of solvent is critical; the compound should be soluble at a higher temperature and insoluble at a lower temperature.

The selection of the most appropriate purification technique will depend on the physical properties of Benzene, (1,1,4,6,6-pentamethylheptyl)- and the nature of the impurities present in the crude product. A combination of these techniques may be necessary to achieve the desired level of purity.

Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1,1,4,6,6 Pentamethylheptyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For Benzene (B151609), (1,1,4,6,6-pentamethylheptyl)-, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its structure.

¹H NMR Spectral Interpretation and Proton Assignment (e.g., Chemical Shifts, Coupling Patterns)

The proton NMR (¹H NMR) spectrum of Benzene, (1,1,4,6,6-pentamethylheptyl)- is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons of the benzene ring are expected to appear in the downfield region, typically between δ 7.1 and 7.3 ppm, likely as a multiplet.

The aliphatic portion of the molecule would present a more complex set of signals. The protons on the carbon directly attached to the benzene ring (the benzylic protons) would be deshielded and are predicted to appear in the range of δ 2.5-2.7 ppm. Due to the high degree of branching and the presence of multiple methyl groups, several singlets and multiplets are expected in the upfield region (δ 0.8-1.5 ppm).

Predicted ¹H NMR Data for Benzene, (1,1,4,6,6-pentamethylheptyl)-

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Aromatic (C₆H₅)~7.20Multiplet5H
Benzylic CH~2.60Multiplet1H
Aliphatic CH₂~1.30-1.50Multiplet4H
Aliphatic CH~1.60Multiplet1H
Methyl (gem-dimethyl at C1)~1.25Singlet6H
Methyl (at C4)~0.85Doublet3H
Methyl (gem-dimethyl at C6)~0.90Singlet6H

¹³C NMR Spectral Interpretation and Carbon Connectivity Analysis (e.g., DEPT, HSQC)

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For Benzene, (1,1,4,6,6-pentamethylheptyl)-, distinct signals are predicted for the aromatic and aliphatic carbons. The aromatic carbons are expected in the δ 125-150 ppm region, with the ipso-carbon (the carbon attached to the alkyl chain) appearing at the most downfield position.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be crucial in distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would further confirm these assignments by correlating each carbon atom to its directly attached proton(s).

Predicted ¹³C NMR Data for Benzene, (1,1,4,6,6-pentamethylheptyl)-

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135
Aromatic C (ipso)~148Quaternary (absent)
Aromatic CH (ortho, meta, para)~125-128CH (positive)
Benzylic C~45CH (positive)
Aliphatic C (quaternary at C1)~38Quaternary (absent)
Aliphatic C (quaternary at C6)~35Quaternary (absent)
Aliphatic CH₂~40-50CH₂ (negative)
Aliphatic CH~30CH (positive)
Methyl C (gem-dimethyl at C1)~28CH₃ (positive)
Methyl C (at C4)~22CH₃ (positive)
Methyl C (gem-dimethyl at C6)~25CH₃ (positive)

Two-Dimensional NMR Techniques for Complex Structural Elucidation (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by revealing connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For instance, the benzylic proton would show a correlation to the neighboring CH₂ protons, helping to map out the alkyl chain. sdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons to the carbons they are directly bonded to. columbia.edu This would definitively link the proton signals to their corresponding carbon signals in the ¹³C NMR spectrum. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). columbia.edu For example, the protons of the gem-dimethyl groups at C1 would show correlations to the benzylic carbon and the quaternary carbon at C1. The aromatic protons would show correlations to the benzylic carbon, confirming the attachment point of the alkyl chain to the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight of Benzene, (1,1,4,6,6-pentamethylheptyl)-. With its high mass accuracy, HRMS can provide the elemental composition of the molecular ion, which for this compound is C₁₈H₃₀. This would provide strong evidence for the molecular formula and rule out other possibilities with the same nominal mass. The ability of HRMS to provide unambiguous elemental compositions is a significant advantage in structural elucidation. mdpi.comresearchgate.net

Fragmentation Pathways and Mechanistic Insights via Tandem Mass Spectrometry (MS/MS)

Electron ionization (EI) mass spectrometry of Benzene, (1,1,4,6,6-pentamethylheptyl)- is expected to produce a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) would be observed at m/z 246. Alkylbenzenes typically undergo fragmentation via cleavage of the side chain.

A prominent fragmentation pathway would be benzylic cleavage, leading to the formation of a stable benzyl (B1604629) cation or a tropylium (B1234903) ion at m/z 91. Another significant fragmentation would involve the loss of a large alkyl radical from the parent molecule. Tandem mass spectrometry (MS/MS) could be used to isolate specific fragment ions and induce further fragmentation, providing more detailed structural information and mechanistic insights into the fragmentation pathways.

Predicted Key Fragments in the Mass Spectrum of Benzene, (1,1,4,6,6-pentamethylheptyl)-

m/z Predicted Fragment Ion Formation Pathway
246[C₁₈H₃₀]⁺Molecular Ion
133[C₁₀H₁₃]⁺Loss of a C₈H₁₇ radical
91[C₇H₇]⁺Benzylic cleavage (Tropylium ion)
57[C₄H₉]⁺tert-Butyl cation

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Benzene, (1,1,4,6,6-pentamethylheptyl)- is characterized by absorption bands corresponding to its aromatic and aliphatic components.

The presence of the benzene ring gives rise to several distinct peaks. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. udel.eduorgchemboulder.com In-ring carbon-carbon stretching vibrations produce a series of characteristic absorptions in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org Furthermore, C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern of the aromatic ring, appear in the 900-675 cm⁻¹ range. orgchemboulder.comlibretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Peak Assignments for Benzene, (1,1,4,6,6-pentamethylheptyl)-

Wavenumber (cm⁻¹) Intensity Vibrational Mode Functional Group
~3080-3030 Medium-Weak C-H Stretching Aromatic Ring
~2960-2850 Strong C-H Stretching Alkyl Chain (CH₃, CH₂)
~1600, ~1495 Medium-Weak C=C Stretching Aromatic Ring
~1465 Medium C-H Bending Alkyl Chain (CH₂, CH₃)
~1380, ~1365 Medium C-H Bending gem-Dimethyl Groups

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and transitions that are weak in IR may be strong in Raman, particularly for non-polar bonds.

For Benzene, (1,1,4,6,6-pentamethylheptyl)-, the symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, is expected to be a strong and sharp band in the Raman spectrum. The C=C stretching modes of the aromatic ring (around 1600 cm⁻¹) are also Raman active. aip.org Studies on other alkylbenzenes have shown that low-frequency bending and torsional modes can exhibit enhanced Raman intensities due to stereo-specific σ–π interactions between the alkyl chain and the benzene ring. researchgate.net The aliphatic C-H stretching and bending modes will also be present, complementing the data obtained from IR spectroscopy. rsc.orgrsc.org

Table 2: Predicted Raman Spectroscopy Peak Assignments for Benzene, (1,1,4,6,6-pentamethylheptyl)-

Raman Shift (cm⁻¹) Intensity Vibrational Mode Functional Group
~3060 Medium C-H Symmetrical Stretching Aromatic Ring
~2960-2870 Strong C-H Stretching Alkyl Chain (CH₃, CH₂)
~1605 Medium C=C Stretching Aromatic Ring
~1210 Medium C-H Bending / C-C Stretching Alkyl-Aromatic Link
~1000 Strong Ring Breathing Aromatic Ring

Chromatographic Separation Methods for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for separating the target compound from impurities and for analyzing potential isomers. Given the nonpolar nature of Benzene, (1,1,4,6,6-pentamethylheptyl)-, gas and high-performance liquid chromatography are the methods of choice.

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like branched alkylbenzenes. usgs.govscholaris.ca Separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. For a high molecular weight, nonpolar compound such as this, a nonpolar stationary phase, like one based on polydimethylsiloxane (B3030410) (e.g., OV-101), is appropriate. researchgate.net The retention time would be relatively long due to the compound's high boiling point. Isomers with different branching patterns would likely exhibit different retention times. scholaris.ca

When coupled with a mass spectrometer (GC-MS), this technique provides powerful structural information. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (C₁₈H₃₀, 246.44 g/mol ). The most prominent fragmentation pattern for alkylbenzenes is the cleavage of the bond beta to the aromatic ring (benzylic cleavage). slideshare.netjove.com This results in the formation of a resonance-stabilized carbocation. For Benzene, (1,1,4,6,6-pentamethylheptyl)-, cleavage at the benzylic position would lead to significant fragment ions. The base peak is often the tropylium ion (m/z 91) or a substituted tropylium/benzyl cation resulting from the rearrangement and fragmentation of the alkyl chain. jove.comcore.ac.uk

Table 3: Predicted GC-MS Fragmentation Data for Benzene, (1,1,4,6,6-pentamethylheptyl)-

m/z (Mass-to-Charge Ratio) Predicted Intensity Ion Fragment Fragmentation Pathway
246 Low [C₁₈H₃₀]⁺ Molecular Ion (M⁺)
133 High [C₁₀H₁₃]⁺ Benzylic cleavage
119 Medium [C₉H₁₁]⁺ Secondary fragmentation
91 High [C₇H₇]⁺ Tropylium ion (rearrangement)
57 High [C₄H₉]⁺ tert-Butyl cation from alkyl chain

High-performance liquid chromatography is a versatile technique for separating compounds based on their polarity, size, or charge. For a nonpolar molecule like Benzene, (1,1,4,6,6-pentamethylheptyl)-, reversed-phase HPLC (RP-HPLC) is the most suitable mode. libretexts.org In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. libretexts.org

Due to its high hydrophobicity, the compound will be strongly retained on a C18 column. The mobile phase would typically consist of a mixture of organic solvents like acetonitrile (B52724) or methanol (B129727) and a small amount of water to ensure sufficient elution strength. libretexts.org A gradient elution, starting with a higher percentage of water and increasing the organic solvent concentration over time, would likely be necessary to achieve good peak shape and reasonable analysis time. Isomers could potentially be separated with high-efficiency columns and optimized mobile phase compositions. sielc.com

Coupling HPLC with mass spectrometry (HPLC-MS) would provide mass information for the eluting peaks, confirming the identity of the compound and any separated isomers or impurities. Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) would be suitable ionization sources for this nonpolar compound.

Table 4: Typical HPLC Parameters for the Analysis of Benzene, (1,1,4,6,6-pentamethylheptyl)-

Parameter Condition
Chromatography Mode Reversed-Phase (RP-HPLC)
Stationary Phase C18 (Octadecylsilane)
Mobile Phase Acetonitrile/Water or Methanol/Water Gradient
Detector UV (e.g., at 254 nm), Mass Spectrometer (MS)

| Ionization Source (for MS) | APCI or APPI |

Theoretical Chemistry and Computational Studies of Benzene, 1,1,4,6,6 Pentamethylheptyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and optimized geometry of a compound.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the many-electron wave function. For a molecule like Benzene (B151609), (1,1,4,6,6-pentamethylheptyl)-, DFT calculations would typically be employed to determine its ground state properties. This would involve selecting a suitable functional (e.g., B3LYP, PBE) and basis set (e.g., 6-31G*, cc-pVTZ) to compute properties such as optimized molecular geometry (bond lengths, bond angles, and dihedral angles), Mulliken atomic charges, and the dipole moment.

Hypothetical Data Table for DFT-Calculated Properties

Property Calculated Value
Optimized Energy (Hartree) Data not available
Dipole Moment (Debye) Data not available
C-C Bond Lengths (Å) Data not available
C-H Bond Lengths (Å) Data not available

Conformational Analysis and Potential Energy Surface Mapping

Due to the flexible nature of the pentamethylheptyl side chain, Benzene, (1,1,4,6,6-pentamethylheptyl)- is expected to have multiple low-energy conformations. Conformational analysis aims to identify these stable structures and the energy barriers between them.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) uses classical mechanics to model molecular systems, offering a computationally efficient way to explore the vast conformational space of a large molecule. A suitable force field (e.g., MMFF94, AMBER) would be used to perform a systematic or stochastic conformational search. Subsequently, Molecular Dynamics (MD) simulations could be run to study the dynamic behavior of the molecule over time at a given temperature, providing insights into its flexibility and the accessibility of different conformations.

Identification of Stable Conformers and Energy Barriers

The low-energy conformers identified through MM and MD simulations would typically be further optimized using a higher level of theory, such as DFT. This would provide more accurate relative energies for the stable conformers. The transition states connecting these conformers could also be located to calculate the rotational energy barriers, which are crucial for understanding the molecule's dynamic behavior.

Hypothetical Data Table for Conformational Analysis

Conformer Relative Energy (kcal/mol) Rotational Barrier (kcal/mol)
Conformer 1 (Global Minimum) 0.00 Data not available
Conformer 2 Data not available Data not available

Frontier Molecular Orbital (FMO) Analysis and Prediction of Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For Benzene, (1,1,4,6,6-pentamethylheptyl)-, FMO analysis would help in identifying the most likely sites for electrophilic and nucleophilic attack.

Hypothetical Data Table for FMO Analysis

Parameter Energy (eV)
HOMO Energy Data not available
LUMO Energy Data not available

Predictive Modeling of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational spectroscopy, particularly through ab initio and Density Functional Theory (DFT) calculations, plays a pivotal role in predicting Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) frequencies. aip.org These theoretical approaches allow for the calculation of spectroscopic parameters from the fundamental principles of quantum mechanics, providing insights that complement and can help to interpret experimental data.

Predictive Modeling of NMR Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool in the structural elucidation of organic molecules. For complex structures like Benzene, (1,1,4,6,6-pentamethylheptyl)-, with its numerous non-equivalent protons and carbons, theoretical calculations can aid in the assignment of experimental spectra. The general approach involves:

Geometry Optimization: The first step is to determine the lowest energy conformation(s) of the molecule using a selected level of theory, which typically involves a combination of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, def2-TZVP). For flexible molecules like long-chain alkylbenzenes, identifying the global minimum energy structure is crucial as the chemical shifts are sensitive to the molecular geometry. rsc.org

Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated. The Gauge-Including Atomic Orbital (GIAO) method is a commonly employed approach for this purpose.

Chemical Shift Calculation: The isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The accuracy of these predictions is highly dependent on the chosen computational method. Different functionals and basis sets can yield varying degrees of accuracy, and it is common practice to benchmark computational results against experimental data for a set of related compounds to validate the chosen methodology.

While a specific data table for Benzene, (1,1,4,6,6-pentamethylheptyl)- cannot be provided due to the absence of published research, a hypothetical table for a generic, structurally similar alkylbenzene is presented below to illustrate the expected output of such a computational study.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for a Representative Alkylbenzene (Note: This data is illustrative and not specific to Benzene, (1,1,4,6,6-pentamethylheptyl)-)

Atom Predicted ¹³C Chemical Shift (ppm) Attached Protons Predicted ¹H Chemical Shift (ppm)
C1 (Aromatic, substituted) 145.2 - -
C2/C6 (Aromatic) 128.5 H2/H6 7.15
C3/C5 (Aromatic) 128.3 H3/H5 7.25
C4 (Aromatic) 125.6 H4 7.18
Cα (Alkyl chain) 35.8 2.60
Cβ (Alkyl chain) 31.9 1.60
... ... ... ...

Predictive Modeling of IR Frequencies

Theoretical calculations are also extensively used to predict the vibrational frequencies observed in an IR spectrum. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies.

For an alkylbenzene like Benzene, (1,1,4,6,6-pentamethylheptyl)-, the predicted IR spectrum would exhibit characteristic vibrational modes associated with both the benzene ring and the pentamethylheptyl side chain. Key regions and expected vibrations include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, these are characteristic of C-H bonds on the benzene ring.

Aliphatic C-H Stretching: Occurring just below 3000 cm⁻¹, these correspond to the C-H bonds of the alkyl side chain. The high degree of branching in the pentamethylheptyl group would lead to a complex set of overlapping bands in this region.

Aromatic C=C Stretching: These "ring modes" appear in the 1450-1600 cm⁻¹ region and are indicative of the benzene ring.

Aliphatic C-H Bending: Vibrations from the CH₂, and CH₃ groups of the alkyl chain are found in the 1375-1465 cm⁻¹ range.

Out-of-Plane (OOP) C-H Bending: Strong absorptions in the 690-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data.

Again, due to the lack of specific studies on Benzene, (1,1,4,6,6-pentamethylheptyl)-, a precise data table of its predicted IR frequencies cannot be generated. The following table provides an illustrative example of the kind of data that would be obtained from a DFT frequency calculation for a substituted benzene.

Table 2: Illustrative Predicted IR Frequencies and Assignments for a Generic Alkylbenzene (Note: This data is for illustrative purposes and not specific to Benzene, (1,1,4,6,6-pentamethylheptyl)-)

Predicted Frequency (cm⁻¹) (Scaled) Intensity Vibrational Assignment
3085 Weak Aromatic C-H stretch
3060 Weak Aromatic C-H stretch
2955 Strong Asymmetric CH₃ stretch
2925 Strong Asymmetric CH₂ stretch
2870 Medium Symmetric CH₃ stretch
2855 Medium Symmetric CH₂ stretch
1605 Medium Aromatic C=C ring stretch
1495 Medium Aromatic C=C ring stretch
1465 Strong CH₂/CH₃ scissoring
1378 Medium CH₃ symmetric bend (umbrella mode)

Reactivity and Reaction Mechanisms of Benzene, 1,1,4,6,6 Pentamethylheptyl

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. uomustansiriyah.edu.iqmasterorganicchemistry.com The (1,1,4,6,6-pentamethylheptyl)- substituent significantly influences both the rate and the regioselectivity of these reactions.

Alkyl groups are known to be electron-donating groups through an inductive effect. This property increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. libretexts.orgyoutube.com Electron-donating groups are classified as "activating" and direct incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.org This is because the carbocation intermediate, known as a sigma complex, formed during the attack at these positions is better stabilized by the electron-donating alkyl group.

However, the (1,1,4,6,6-pentamethylheptyl)- group is exceptionally bulky, particularly due to the two methyl groups on the carbon atom directly attached to the benzene ring (the benzylic position). This creates significant steric hindrance at the two adjacent ortho positions. Consequently, while the group is electronically an ortho/para director, the steric bulk makes an attack at the ortho position highly unfavorable. pressbooks.pub As a result, electrophilic substitution on Benzene, (1,1,4,6,6-pentamethylheptyl)- overwhelmingly yields the para-substituted product. pressbooks.pub

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzene, (1,1,4,6,6-pentamethylheptyl)-
ReactionReagentsMajor Product (Para Isomer)Minor Product (Ortho Isomer)
NitrationHNO₃ / H₂SO₄1-(1,1,4,6,6-pentamethylheptyl)-4-nitrobenzene1-(1,1,4,6,6-pentamethylheptyl)-2-nitrobenzene (Trace amounts)
BrominationBr₂ / FeBr₃1-bromo-4-(1,1,4,6,6-pentamethylheptyl)benzene1-bromo-2-(1,1,4,6,6-pentamethylheptyl)benzene (Trace amounts)
SulfonationFuming H₂SO₄4-(1,1,4,6,6-pentamethylheptyl)benzenesulfonic acid2-(1,1,4,6,6-pentamethylheptyl)benzenesulfonic acid (Trace amounts)
Friedel-Crafts AcylationRCOCl / AlCl₃1-(4-(1,1,4,6,6-pentamethylheptyl)phenyl)ethan-1-one (with Acetyl chloride)(Not significantly formed due to steric hindrance)

The rate-determining step in electrophilic aromatic substitution is the initial attack of the electrophile on the benzene ring, which disrupts aromaticity and forms the sigma complex. masterorganicchemistry.comminia.edu.eg Activating groups, like alkyl substituents, stabilize this positively charged intermediate, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene. uomustansiriyah.edu.iqlibretexts.org

Table 2: Conceptual Comparison of Relative Rates of Nitration
CompoundSubstituentRelative Rate (approx.)Primary Reason for Rate
Benzene-H1Baseline reactivity
Toluene (B28343)-CH₃25Inductive activation
tert-Butylbenzene-C(CH₃)₃16Inductive activation with some steric hindrance
Benzene, (1,1,4,6,6-pentamethylheptyl)--C(CH₃)₂(CH₂)₂CH(CH₃)CH₂C(CH₃)₃>1 (Activated)Strong inductive activation, offset by significant steric hindrance

Reactions Involving the Alkyl Side Chain

The reactivity of the (1,1,4,6,6-pentamethylheptyl)- side chain is largely determined by the nature of the carbon atom bonded directly to the aromatic ring, known as the benzylic carbon.

Reactions such as benzylic bromination with N-Bromosuccinimide (NBS) proceed via a free radical mechanism. chemistrysteps.com The stability of the intermediate benzylic radical is key to the selectivity of this reaction for the benzylic position. libretexts.org This stability arises from the resonance delocalization of the unpaired electron into the aromatic ring.

A critical requirement for these radical reactions is the presence of at least one hydrogen atom on the benzylic carbon. libretexts.orglibretexts.orgopenstax.org In Benzene, (1,1,4,6,6-pentamethylheptyl)-, the benzylic carbon is quaternary, meaning it is bonded to the benzene ring and three other carbon atoms (two methyl groups and the rest of the heptyl chain). As it has no benzylic hydrogens, it is unreactive towards typical benzylic radical halogenation reactions. chemistrysteps.comlibretexts.org

The benzene ring itself is resistant to strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). libretexts.orgunizin.org However, an alkyl side chain can be oxidized under these conditions, typically converting the entire chain into a carboxylic acid group (-COOH) at the benzylic position. libretexts.orgpearson.comthemasterchemistry.com

This reaction also requires the presence of at least one benzylic hydrogen. jove.comlibretexts.orgyoutube.com The mechanism, though complex, is believed to involve the initial breaking of a benzylic C-H bond. libretexts.orglibretexts.orgmasterorganicchemistry.com Compounds with a quaternary benzylic carbon, such as tert-butylbenzene, are inert to these oxidizing conditions. openstax.orgunizin.orgjove.com Therefore, Benzene, (1,1,4,6,6-pentamethylheptyl)- does not undergo side-chain oxidation at the benzylic position.

Table 3: Reactivity of Alkylbenzenes in Benzylic Side-Chain Reactions
CompoundBenzylic HydrogensReaction with NBS, heat/lightReaction with hot, conc. KMnO₄
Toluene3Forms Benzyl (B1604629) bromideForms Benzoic acid
Ethylbenzene2Forms (1-bromoethyl)benzeneForms Benzoic acid
tert-Butylbenzene0No reactionNo reaction
Benzene, (1,1,4,6,6-pentamethylheptyl)-0No reactionNo reaction

Due to the inertness of the benzylic position, functionalizing the side chain is challenging and generally non-selective. Free-radical halogenation under harsh conditions (e.g., Cl₂ with strong UV light) could potentially substitute hydrogens at other positions along the heptyl chain, but this would likely result in a complex mixture of isomers.

A more synthetically relevant reaction involving the cleavage of the side chain is acid-catalyzed dealkylation. The bond between the benzene ring and a bulky tertiary alkyl group, like the one in this molecule, can be cleaved under strong acidic conditions and heat. This is essentially the reverse of a Friedel-Crafts alkylation reaction. The mechanism involves protonation of the aromatic ring, followed by the departure of the stable tertiary carbocation, (1,1,4,6,6-pentamethylheptyl) cation, ultimately yielding benzene and products derived from the carbocation.

Thermal and Photochemical Transformation Pathways

The thermal and photochemical transformations of Benzene, (1,1,4,6,6-pentamethylheptyl)- are expected to involve the cleavage of C-H and C-C bonds, primarily in the alkyl substituent, as the benzene ring is relatively stable under these conditions.

Thermal Transformations:

At elevated temperatures, in the absence of catalysts, the primary thermal degradation pathway for alkylbenzenes is homolytic cleavage of C-C bonds in the alkyl side chain. For Benzene, (1,1,4,6,6-pentamethylheptyl)-, the most likely points of cleavage are the bonds beta to the aromatic ring, due to the stability of the resulting benzylic and tertiary alkyl radicals. The C-C bond between the quaternary carbon attached to the ring and the adjacent methylene (B1212753) group is a probable site for initial fragmentation.

A plausible thermal cracking mechanism would involve the formation of a cumyl-type radical and a corresponding primary alkyl radical. These initial radical species can then undergo a variety of subsequent reactions, including hydrogen abstraction, disproportionation, and further fragmentation, leading to a complex mixture of smaller hydrocarbons and aromatic compounds.

Photochemical Transformations:

Under photochemical conditions, particularly in the presence of a photosensitizer, the benzylic C-H bonds, if present, are typically the most reactive sites. However, in Benzene, (1,1,4,6,6-pentamethylheptyl)-, there are no benzylic hydrogens. Therefore, photochemical reactions would likely involve the C-H bonds on the methylene and methine groups further down the alkyl chain. Photochemical oxidation, in the presence of oxygen, could lead to the formation of hydroperoxides at these positions.

Direct photolysis with high-energy UV light could also induce C-C bond cleavage in the alkyl chain, similar to thermal cracking, but often with different selectivity.

Transformation PathwayConditionsProbable Major ProductsReaction Mechanism
Thermal CrackingHigh Temperature (>400°C)Toluene, Isobutylene, smaller alkanesHomolytic C-C bond cleavage
Photochemical OxidationUV light, O₂, SensitizerHydroperoxides of the alkyl chainFree radical chain reaction

Catalytic Transformations and Derivatization Reactions

The presence of the activating (1,1,4,6,6-pentamethylheptyl) group facilitates a variety of catalytic transformations and derivatization reactions on the benzene ring.

Catalytic Dehydrogenation:

One of the significant catalytic transformations for alkylbenzenes is dehydrogenation to form alkenylbenzenes. While this compound lacks benzylic hydrogens for direct dehydrogenation to a styrene (B11656) derivative, catalytic cracking and rearrangement over acidic catalysts like zeolites can occur. At high temperatures, this can lead to dealkylation or transalkylation reactions.

Derivatization Reactions:

Standard electrophilic aromatic substitution reactions can be used to introduce functional groups onto the benzene ring. The electron-donating nature of the alkyl group activates the ring, and its steric bulk influences the position of substitution.

Nitration: Reaction with a mixture of nitric acid and sulfuric acid will introduce a nitro (-NO₂) group. Due to steric hindrance from the bulky substituent, the major product is expected to be the para-substituted isomer, with a smaller amount of the ortho-isomer.

Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) will yield the corresponding aryl halides. Again, the para-isomer is expected to be the predominant product.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group. The reaction is typically reversible and, due to the large size of the electrophile, will almost exclusively yield the para-substituted product.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst will also favor substitution at the para position. The resulting ketone can be a valuable intermediate for further synthetic transformations.

ReactionReagentsMajor ProductKey Considerations
NitrationHNO₃, H₂SO₄1-(1,1,4,6,6-pentamethylheptyl)-4-nitrobenzeneSteric hindrance favors para-substitution.
BrominationBr₂, FeBr₃1-bromo-4-(1,1,4,6,6-pentamethylheptyl)benzeneHigh selectivity for the para-isomer.
SulfonationH₂SO₄, SO₃4-(1,1,4,6,6-pentamethylheptyl)benzenesulfonic acidReversible reaction; strong steric control.
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-(1,1,4,6,6-pentamethylheptyl)phenyl)ethan-1-oneThe bulky substituent directs the acyl group to the para position.

Advanced Applications and Industrial Relevance of Benzene, 1,1,4,6,6 Pentamethylheptyl in Specialized Sectors

Role as a Synthetic Intermediate in Complex Organic Synthesis

Branched alkylbenzenes, including compounds like Benzene (B151609), (1,1,4,6,6-pentamethylheptyl)-, serve as important precursors in the synthesis of various specialty chemicals. The presence of the aromatic ring and the branched alkyl chain allows for a range of chemical modifications, making it a versatile building block.

The primary application of branched alkylbenzenes as synthetic intermediates lies in the production of surfactants. Through a process called sulfonation, the benzene ring is functionalized with a sulfonic acid group, converting the hydrocarbon into a branched alkylbenzene sulfonate. equilex.comwikipedia.org These sulfonates are key components in the formulation of detergents and other cleaning agents. equilex.comwikipedia.org The highly branched nature of the alkyl group influences the solubility and foaming characteristics of the resulting surfactant.

Furthermore, branched alkylbenzenes are utilized as intermediates in the synthesis of other specialty chemicals where the bulky, hydrophobic alkyl group is desired to be incorporated into a larger molecular structure. equilex.com

Applications in Materials Science and Engineering

The physical properties of Benzene, (1,1,4,6,6-pentamethylheptyl)-, such as its high thermal stability and specific viscosity characteristics, make it a valuable component in various materials science and engineering applications. equilex.com

There is limited specific information available regarding the use of Benzene, (1,1,4,6,6-pentamethylheptyl)- as a modifier or additive in polymer composites. In principle, its bulky and non-polar alkyl chain could impart hydrophobicity and create steric hindrance, potentially influencing the mechanical and surface properties of a polymer matrix. However, detailed studies or industrial applications confirming this specific role are not widely reported.

Heavy branched alkylbenzenes are well-established as components in specialized lubricant formulations. equilex.comarchine-lube.comilco-chemie.de They are used as synthetic base stocks in applications such as refrigeration oils, electrical insulation oils, and heat transfer fluids. ilco-chemie.de The high thermal stability and good solvency of these compounds contribute to the longevity and performance of the lubricants. equilex.comequilex.com

In some formulations, heavy alkyl benzenes can also function as viscosity modifiers, helping to maintain the desired lubricant viscosity over a range of operating temperatures. Their branched structure can interfere with the crystallization of other hydrocarbon components at low temperatures, thereby improving the pour point of the lubricant.

The properties of a typical Branched Alkyl Benzene (BAB) used in such applications are summarized in the table below.

PropertyUnitTypical ValueTest Method
Molecular Weight g/mol 241GPC
Density @ 15°C kg/dm ³0.872ASTM D 4052
Kinematic Viscosity @ 40°Cmm²/s5.5ASTM D 445
Flash Point COC°C134ASTM D 92
Sulfonability%99UOP-429
Data sourced from a typical technical data sheet for Branched Alkyl Benzene. equilex.com

Branched alkylbenzenes find application as industrial solvents due to their good solvency for a variety of organic compounds. equilex.comequilex.com They are used in formulations for metalworking fluids, such as cutting oils and metal extrusion fluids. equilex.com Their high boiling points and thermal stability make them suitable for use in processes that operate at elevated temperatures.

Use in Analytical Chemistry as a Reference Standard or Matrix Component

There is no readily available scientific literature or commercial documentation to suggest that "Benzene, (1,1,4,6,6-pentamethylheptyl)-" is used as a reference standard or a matrix component in analytical chemistry. While benzene itself is a well-established analytical standard, the specific properties and applications of this highly substituted derivative have not been characterized for these purposes in publicly accessible sources.

Potential in Energy-Related Technologies (e.g., as a component in dielectric fluids, heat transfer fluids, or advanced fuel formulations)

Similarly, no research or industrial applications have been identified for "Benzene, (1,1,4,6,6-pentamethylheptyl)-" within the domain of energy-related technologies. The investigation into its potential use as a component in dielectric fluids, heat transfer fluids, or advanced fuel formulations has not been documented in the reviewed scientific and technical databases. While other aromatic hydrocarbons are utilized in these fields, the specific characteristics of this compound remain unexplored in this context.

Environmental Fate and Degradation Pathways of Benzene, 1,1,4,6,6 Pentamethylheptyl

Environmental Persistence and Biodegradability Assessment (excluding ecotoxicity)

No specific studies on the biodegradation rates or pathways for this compound were found. The bulky side chain would likely hinder microbial attack compared to simpler alkylbenzenes, suggesting a higher potential for persistence, but empirical data is needed for confirmation.

Photodegradation Mechanisms under Environmental Conditions

Information on the direct or indirect photodegradation of Benzene (B151609), (1,1,4,6,6-pentamethylheptyl)- is absent from the scientific literature. While it would be expected to react with hydroxyl radicals in the atmosphere, as benzene does, the reaction rates and products would be specific to this molecule and are currently unknown.

Thermal Degradation Profiles and Products (in an industrial/waste management context, not related to safety)

There is no available information detailing the thermal decomposition of this specific compound in an industrial or waste management setting. The degradation products would likely differ from those of benzene due to the complex alkyl side chain.

Adsorption and Mobility in Diverse Environmental Matrices (e.g., Soil, Water, Air)

The mobility of this compound in soil, water, and air is undetermined. Its large nonpolar alkyl group would suggest a strong tendency to adsorb to organic matter in soil and sediment (high Koc value) and a low water solubility, significantly differing from the relatively high mobility of benzene. cdc.gov However, without experimental data, any assessment remains speculative.

Further research and experimental studies are required to determine the environmental fate and degradation pathways of Benzene, (1,1,4,6,6-pentamethylheptyl)-.

Future Research Directions and Unexplored Avenues for Benzene, 1,1,4,6,6 Pentamethylheptyl

Development of Novel and Sustainable Synthetic Strategies

The synthesis of sterically hindered alkylbenzenes like Benzene (B151609), (1,1,4,6,6-pentamethylheptyl)- presents unique challenges. Traditional methods such as Friedel-Crafts alkylation often suffer from issues like catalyst deactivation, low selectivity, and the use of hazardous catalysts. mdpi.comresearchgate.net Future research will likely focus on developing more sustainable and efficient synthetic routes.

Key areas of investigation could include:

Heterogeneous Catalysis: The use of solid acid catalysts, such as zeolites and modified mesoporous materials, offers a greener alternative to traditional Lewis acid catalysts. mdpi.comfiveable.mebohrium.com Research could focus on designing catalysts with specific pore sizes and acid site distributions to improve selectivity towards the desired branched product and minimize side reactions.

Ionic Liquids: Acidic ionic liquids have shown promise as catalysts for benzene alkylation, offering advantages such as high catalytic activity and potential for recycling. researchgate.net Further exploration of their application in the synthesis of highly branched alkylbenzenes could lead to more sustainable processes.

Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to higher yields and purity. The development of flow-based synthetic methods for this compound could enhance process safety and efficiency.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Potential Sustainable Synthetic Strategies for Benzene, (1,1,4,6,6-pentamethylheptyl)-

Synthetic Strategy Potential Advantages Research Focus
Zeolite Catalysis Reusable, reduced waste, shape selectivity. fiveable.mebohrium.com Tailoring pore structure and acidity for bulky substrates.
Ionic Liquid Catalysis High activity, potential for catalyst recycling. researchgate.net Improving catalyst stability and reducing cost.
Flow Chemistry Enhanced safety, precise control, scalability. Optimization of reactor design and reaction conditions.

Discovery of New Reactivity Profiles and Selective Transformations

The bulky 1,1,4,6,6-pentamethylheptyl group is expected to exert significant steric hindrance on the benzene ring, which could lead to unusual reactivity and selectivity in various chemical transformations.

Future research in this area could explore:

Selective Functionalization: The steric bulk of the alkyl group could direct electrophilic aromatic substitution to specific positions on the benzene ring, potentially enabling the synthesis of novel derivatives that are difficult to access through other means. nih.gov Investigations into reactions such as nitration, halogenation, and acylation could reveal unique regioselectivity.

Oxidative Transformations: The controlled oxidation of the alkyl side chain or the aromatic ring could lead to valuable functionalized products. rsc.org Research into selective oxidation methods using environmentally benign oxidants would be of particular interest.

Catalytic C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring or the alkyl chain is a powerful tool in modern organic synthesis. nih.gov Exploring the application of C-H activation methodologies to Benzene, (1,1,4,6,6-pentamethylheptyl)- could open up new pathways to complex molecules.

Table 2 outlines potential selective transformations and their prospective outcomes.

Table 2: Unexplored Selective Transformations of Benzene, (1,1,4,6,6-pentamethylheptyl)-

Transformation Potential Outcome Research Implication
Regioselective Nitration Synthesis of sterically hindered nitroaromatics. Precursors for novel dyes, polymers, and energetic materials.
Side-Chain Oxidation Formation of functionalized long-chain alcohols or ketones. Intermediates for specialty surfactants and lubricants.
Aromatic C-H Borylation Introduction of a boron moiety for further functionalization. Versatile building blocks for complex organic synthesis.

Advanced Computational Modeling for Structure-Function Relationships and De Novo Design

Computational chemistry offers a powerful lens through which to understand the properties and reactivity of Benzene, (1,1,4,6,6-pentamethylheptyl)- at a molecular level.

Future computational studies could focus on:

Modeling Reaction Mechanisms: Quantum chemical calculations can be used to elucidate the mechanisms of synthetic and functionalization reactions, providing insights that can guide the design of more efficient and selective processes. researchgate.net

Predicting Physical Properties: Molecular dynamics and other simulation techniques can be employed to predict key physical properties such as viscosity, boiling point, and solubility, which are crucial for potential applications. acs.orgresearchgate.net Dissipative Particle Dynamics, for example, has been used to model the liquid-phase densities of alkylbenzenes. acs.org

Table 3 highlights key areas for computational investigation.

Table 3: Advanced Computational Modeling Approaches

Modeling Technique Research Objective Potential Insights
Density Functional Theory (DFT) Elucidate reaction pathways and electronic structure. researchgate.netresearchgate.net Understanding regioselectivity and catalyst-substrate interactions.
Molecular Dynamics (MD) Simulate bulk properties and conformational dynamics. Predicting viscosity, thermal stability, and phase behavior. acs.org
Quantitative Structure-Property Relationship (QSPR) Correlate molecular structure with physical properties. De novo design of molecules with tailored properties.

Exploration of Emerging Applications in High-Performance Materials and Niche Chemical Technologies

The unique combination of a bulky, branched alkyl group and an aromatic ring suggests that Benzene, (1,1,4,6,6-pentamethylheptyl)- and its derivatives could find use in a variety of specialized applications. While heavy alkylbenzenes are generally used in applications such as refrigeration oils and plasticizers, the specific structure of this compound may lend itself to more advanced uses. dowpol.com

Potential areas for application-focused research include:

High-Performance Lubricants: The highly branched structure could impart excellent thermal and oxidative stability, as well as favorable low-temperature properties, making it a candidate for high-performance lubricant base oils or additives.

Advanced Polymer Modifiers: Incorporation of this bulky group into polymer chains could significantly alter the physical properties of the resulting materials, potentially leading to polymers with enhanced thermal stability, impact resistance, or altered solubility.

Specialty Solvents: The unique polarity and high boiling point of this compound could make it a useful solvent for specialized chemical processes or formulations, particularly in niche areas of the electronics or pharmaceutical industries. equilex.com

Precursors for Functional Materials: Derivatives of Benzene, (1,1,4,6,6-pentamethylheptyl)- could serve as building blocks for novel functional materials, such as liquid crystals, organic light-emitting diodes (OLEDs), or advanced surfactants. researchgate.netresearchgate.net

Table 4 summarizes potential emerging applications.

Table 4: Potential Emerging Applications

Application Area Key Property Research Direction
High-Performance Lubricants Thermal stability, low pour point. dowpol.com Formulation and testing as a synthetic base oil or additive.
Polymer Modifiers Steric bulk, hydrophobicity. Synthesis of novel copolymers and blends.
Specialty Solvents High boiling point, unique solvency. equilex.com Evaluation in specialized extraction or reaction media.
Functional Materials Anisotropic shape, potential for self-assembly. Design and synthesis of novel derivatives for electronic or surfactant applications. researchgate.netresearchgate.net

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